molecular formula C27H31N3O4S B298744 N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide

Cat. No. B298744
M. Wt: 493.6 g/mol
InChI Key: HXEBPOHNJIHMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide, also known as Sildenafil, is a medication used to treat erectile dysfunction and pulmonary arterial hypertension. It was first synthesized in 1989 by Pfizer scientists and was approved for medical use in 1998.

Mechanism of Action

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide works by inhibiting PDE5, which is responsible for the degradation of cGMP. cGMP is a second messenger that plays a crucial role in smooth muscle relaxation and vasodilation. By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection. In the case of pulmonary arterial hypertension, this compound works by relaxing the blood vessels in the lungs, reducing pulmonary arterial pressure and improving exercise capacity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection. In the case of pulmonary arterial hypertension, this compound works by relaxing the blood vessels in the lungs, reducing pulmonary arterial pressure and improving exercise capacity. This compound has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound, and its mechanism of action is well understood. It is also commercially available and relatively inexpensive. However, this compound has some limitations for lab experiments. It has a short half-life, and its effects are transient. It is also metabolized by the liver, which can lead to variability in its effects.

Future Directions

There are several future directions for the research on N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide. One area of future research is the development of new PDE5 inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic uses of this compound in other conditions, such as heart failure and diabetes. Additionally, there is a need for further research on the long-term effects of this compound use and its potential interactions with other drugs.

Synthesis Methods

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide is synthesized by a multi-step process that involves the reaction of 4-ethyl-5-methyl-3,4-dihydro-2H-pyridine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the corresponding alcohol, which is then reacted with 2-(2-methoxyphenyl)-2-(1-piperazinyl)acetonitrile to form the final product.

Scientific Research Applications

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its use in treating erectile dysfunction and pulmonary arterial hypertension. It is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection. In the case of pulmonary arterial hypertension, this compound works by relaxing the blood vessels in the lungs, reducing pulmonary arterial pressure and improving exercise capacity.

properties

Molecular Formula

C27H31N3O4S

Molecular Weight

493.6 g/mol

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C27H31N3O4S/c1-21-11-13-24(14-12-21)35(32,33)30(23-8-6-7-22(2)19-23)20-27(31)29-17-15-28(16-18-29)25-9-4-5-10-26(25)34-3/h4-14,19H,15-18,20H2,1-3H3

InChI Key

HXEBPOHNJIHMLP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=CC(=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.